molecular formula C9H6N2O B1301402 1,8-Naphthyridine-2-carbaldehyde CAS No. 64379-45-9

1,8-Naphthyridine-2-carbaldehyde

Cat. No.: B1301402
CAS No.: 64379-45-9
M. Wt: 158.16 g/mol
InChI Key: TXEQVJDZTRPUKO-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-2-carbaldehyde is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing two nitrogen atoms at positions 1 and 8, with an aldehyde functional group at position 2. The unique structure of this compound makes it an important intermediate in organic synthesis and a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Naphthyridine-2-carbaldehyde can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly common in industrial settings .

Chemical Reactions Analysis

1,8-Naphthyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1,8-Naphthyridine-2-carbaldehyde finds utility in several key areas:

  • Chemistry : It acts as a building block for synthesizing more complex heterocyclic compounds and ligands for coordination chemistry.
  • Biology : The compound is utilized in developing fluorescent probes and sensors for detecting metal ions and anions.
  • Medicine : Derivatives of this compound demonstrate potential as anticancer agents, antimicrobial agents, and enzyme inhibitors.
  • Industry : It is involved in producing dyes, pigments, and materials for organic electronics.

The biological activities of this compound derivatives are extensive:

  • Antibacterial Activity : Effective against multi-resistant bacterial strains.
  • Anticancer Properties : Induces apoptosis and inhibits cancer cell proliferation.
  • Anti-inflammatory Effects : Reduces inflammation in various models.
  • Antiviral and Antifungal Activities : Demonstrates efficacy against certain viral and fungal pathogens .

Antibacterial Activity

Research indicates that 1,8-naphthyridine derivatives enhance the effectiveness of antibiotics. A notable study showed that combining 1,8-naphthyridine with fluoroquinolones significantly reduced the minimum inhibitory concentrations (MICs) against resistant strains of Escherichia coli and Staphylococcus aureus:

AntibioticMIC (µg/mL) without 1,8-NaphthyridineMIC (µg/mL) with 1,8-Naphthyridine
Ofloxacin324
Lomefloxacin162

This synergistic effect suggests that these derivatives may chemically interact with antibiotics to enhance their antibacterial action .

Anticancer Mechanisms

The anticancer potential of 1,8-naphthyridine derivatives has been extensively studied. They exert effects through various mechanisms:

MechanismEffect on Cancer Cells
Apoptosis InductionIncreased cell death
Topoisomerase InhibitionDisrupted DNA replication
Cell Cycle ArrestPrevented proliferation

These compounds have shown significant cytotoxicity against various cancer cell lines by intercalating with DNA, inhibiting essential transcription and replication processes .

Case Studies and Research Findings

Several studies have highlighted the biological activities of 1,8-naphthyridine derivatives:

  • Antimicrobial Activity : A study demonstrated that various substituted naphthyridines exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents was crucial for enhancing activity.
  • Combination Therapies : The potential use of 1,8-naphthyridine derivatives in combination with existing antibiotics or chemotherapeutics has been explored to overcome resistance mechanisms in bacteria and cancer cells alike.

Neurological Applications

Recent research has indicated potential applications of 1,8-naphthyridine derivatives in treating neurological disorders such as Alzheimer's disease and multiple sclerosis. These compounds have also shown analgesic activities .

Mechanism of Action

The mechanism of action of 1,8-naphthyridine-2-carbaldehyde and its derivatives often involves interactions with biological macromolecules, such as DNA and proteins. For example, certain derivatives can intercalate into DNA, disrupting its structure and inhibiting replication and transcription . Additionally, these compounds can bind to metal ions, forming complexes that exhibit unique photophysical properties .

Comparison with Similar Compounds

1,8-Naphthyridine-2-carbaldehyde can be compared to other naphthyridine derivatives, such as:

    1,5-Naphthyridine: Contains nitrogen atoms at positions 1 and 5.

    1,6-Naphthyridine: Contains nitrogen atoms at positions 1 and 6.

    1,7-Naphthyridine: Contains nitrogen atoms at positions 1 and 7.

Uniqueness of this compound: The unique positioning of the nitrogen atoms and the aldehyde group in this compound imparts specific reactivity and makes it a versatile intermediate for the synthesis of various biologically active compounds .

Biological Activity

1,8-Naphthyridine-2-carbaldehyde is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's antibacterial, anticancer, anti-inflammatory, and other pharmacological properties, supported by various studies and data.

Overview of Biological Activities

1,8-Naphthyridine derivatives, including this compound, are recognized for their broad spectrum of biological activities. These include:

  • Antibacterial Activity : Effective against multi-resistant bacterial strains.
  • Anticancer Properties : Induces apoptosis and inhibits cancer cell proliferation.
  • Anti-inflammatory Effects : Reduces inflammation in various models.
  • Antiviral and Antifungal Activities : Demonstrated efficacy against certain viral and fungal pathogens.

Antibacterial Activity

Research indicates that 1,8-naphthyridine derivatives enhance the effectiveness of antibiotics. For instance, a study showed that combining 1,8-naphthyridine with fluoroquinolones significantly reduced the minimum inhibitory concentrations (MICs) against resistant strains of Escherichia coli and Staphylococcus aureus:

AntibioticMIC (µg/mL) without 1,8-NaphthyridineMIC (µg/mL) with 1,8-Naphthyridine
Ofloxacin324
Lomefloxacin162

This synergistic effect suggests that 1,8-naphthyridine derivatives may interact chemically with antibiotics to enhance their antibacterial action .

Anticancer Properties

The anticancer potential of 1,8-naphthyridine derivatives has been extensively studied. They exert their effects through various mechanisms:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Topoisomerase Inhibition : Compounds inhibit topoisomerase I and II, disrupting DNA replication.
  • Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.

A comprehensive review highlighted several studies where these derivatives demonstrated significant cytotoxicity against various cancer cell lines . For example:

MechanismEffect on Cancer Cells
Apoptosis InductionIncreased cell death
Topoisomerase InhibitionDisrupted DNA replication
Cell Cycle ArrestPrevented proliferation

Anti-inflammatory Effects

In addition to their antimicrobial and anticancer properties, 1,8-naphthyridine derivatives have shown anti-inflammatory effects. Studies indicate that these compounds can modulate inflammatory pathways effectively. For instance, they have been reported to reduce the levels of pro-inflammatory cytokines in vitro and in vivo models .

Case Studies and Research Findings

Several notable studies have examined the biological activities of 1,8-naphthyridine derivatives:

  • Antimicrobial Activity : A study demonstrated that various substituted naphthyridines exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents was crucial for enhancing activity .
  • Anticancer Mechanisms : Research highlighted the ability of these compounds to intercalate with DNA, leading to inhibition of transcription and replication processes essential for tumor growth .
  • Combination Therapies : The potential of using 1,8-naphthyridine derivatives in combination with existing antibiotics or chemotherapeutics has been explored. This strategy aims to overcome resistance mechanisms in bacteria and cancer cells alike .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,8-naphthyridine-2-carbaldehyde derivatives, and how do reaction conditions influence yield and purity?

The Gould-Jacobs reaction is a foundational method, involving cyclization of 2-aminopyridine with ethoxymethylenemalonate under reflux to form the naphthyridine core. Microwave-assisted synthesis (e.g., using phenoxy ether as a solvent) can reduce reaction time and improve yields (e.g., 76% for derivative 8d ) . Friedländer reactions catalyzed by ionic liquids are also effective for constructing the 1,8-naphthyridine framework, particularly for fused derivatives . Elemental analysis (C, H, N) and mass spectrometry (e.g., m/z 551 for 8d ) are critical for confirming purity .

Q. How is structural characterization of this compound derivatives performed, and what analytical techniques are essential?

Key techniques include:

  • NMR spectroscopy : Protons on the naphthyridine ring (e.g., δ 8.02–9.11 ppm for aromatic protons) and substituents (e.g., aldehyde protons at δ ~9–10 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 390.2 for a carboxylic acid derivative) and fragmentation patterns .
  • Elemental analysis : Validation of C, H, N percentages (e.g., C 74.04% calculated vs. 74.48% observed for 8d ) .

Q. What in vitro models are used to evaluate cytotoxic activity of 1,8-naphthyridine derivatives, and how are IC50 values interpreted?

The MCF7 breast cancer cell line is a standard model. Cytotoxicity assays (e.g., MTT) measure cell viability post-treatment, with IC50 values indicating potency. For example, derivatives with electron-withdrawing groups (e.g., nitro, cyano) often show enhanced activity due to improved DNA intercalation . Dose-response curves and statistical validation (e.g., ANOVA) are mandatory for reproducibility .

Q. How are contradictions in biological activity data resolved, such as divergent results across cell lines or assays?

Discrepancies may arise from variations in cell permeability, metabolic stability, or off-target effects. Researchers should:

  • Replicate experiments with orthogonal assays (e.g., apoptosis markers alongside viability assays).
  • Validate target engagement via molecular docking or enzyme inhibition studies .
  • Cross-reference with physicochemical properties (e.g., logP, solubility) to explain bioavailability differences .

Advanced Research Questions

Q. What computational strategies are employed to predict drug-likeness and ADMET properties of 1,8-naphthyridine derivatives?

In silico tools like SwissADME or PreADMET assess parameters:

  • Lipophilicity (cLogP) : Optimal range 1–3 for blood-brain barrier penetration.
  • Polar surface area (PSA) : <140 Ų for oral bioavailability.
  • PAINS filters : Eliminate pan-assay interference compounds. Virtual screening of derivatives against kinase or GPCR targets (e.g., using AutoDock Vina) prioritizes candidates for synthesis .

Q. How can reaction conditions be optimized to minimize byproducts in naphthyridine synthesis?

  • Microwave irradiation : Accelerates cyclization (e.g., indolo[2,3-b]dibenzo[b,g][1,8]naphthyridines synthesized in 2–4 hours vs. 24 hours conventionally) .
  • Catalyst screening : Ionic liquids (e.g., [BMIM]BF4) enhance regioselectivity in Friedländer reactions .
  • Purification : Column chromatography with methanol:chloroform (10:40) resolves regioisomers .

Q. What strategies address the lack of ecological toxicity data for 1,8-naphthyridine derivatives?

While acute toxicity (e.g., LD50 > 2000 mg/kg) is often uncharacterized, researchers can:

  • Apply read-across models using structurally similar compounds.
  • Perform in silico ecotoxicity predictions (e.g., ECOSAR) for biodegradability and aquatic toxicity .

Q. How do substituents on the naphthyridine core influence antimicrobial vs. anticancer activity?

  • Antimicrobial activity : Bulky lipophilic groups (e.g., 4-chlorobenzyl) enhance membrane disruption.
  • Anticancer activity : Electron-deficient substituents (e.g., trifluoromethyl) improve DNA intercalation or topoisomerase inhibition . Structure-activity relationship (SAR) studies guided by Hammett constants or π-π stacking energy calculations refine designs .

Q. What are the challenges in synthesizing heterocyclic building blocks like 1,8-naphthyridine-3-carbonitriles?

Hydrolysis of nitriles to carboxylic acids (e.g., 9M H2SO4 at 130°C) requires strict control to avoid decarboxylation. Microwave-assisted hydrolysis reduces side reactions .

Q. How are advanced spectroscopic techniques (e.g., 2D NMR, HRMS) used to resolve structural ambiguities?

  • COSY and NOESY : Confirm spatial proximity of protons in fused rings.
  • HRMS : Differentiates isomers (e.g., m/z 190.16 for C9H6N2O3 vs. 190.05 for a regioisomer) .

Q. What methodologies explore synergistic effects between 1,8-naphthyridine derivatives and existing therapeutics?

Combination index (CI) assays (e.g., Chou-Talalay method) quantify synergism in anti-TB or anticancer regimens. For example, naphthyridine-3-carbonitriles paired with rifampicin show CI < 0.3 against Mycobacterium tuberculosis .

Q. How are in silico PASS predictions utilized to prioritize novel derivatives for Parkinson’s disease research?

PASS (Prediction of Activity Spectra for Substances) estimates Pa (probability of activity) and Pi (probability of inactivity). Derivatives with Pa > 0.7 for monoamine oxidase-B (MAO-B) inhibition are prioritized for in vivo testing .

Properties

IUPAC Name

1,8-naphthyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-8-4-3-7-2-1-5-10-9(7)11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEQVJDZTRPUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365984
Record name 1,8-naphthyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64379-45-9
Record name 1,8-naphthyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-naphthyridine-2-carbaldehyde
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,8-Naphthyridine-2-carbaldehyde
1,8-Naphthyridine-2-carbaldehyde
1,8-Naphthyridine-2-carbaldehyde
1,8-Naphthyridine-2-carbaldehyde
1,8-Naphthyridine-2-carbaldehyde
1,8-Naphthyridine-2-carbaldehyde

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